molecular formula C24H24N4O4S2 B12163191 2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12163191
M. Wt: 496.6 g/mol
InChI Key: PTCDUBDJYSCGJG-RGEXLXHISA-N
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Description

2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a multifaceted structure It features a pyrido[1,2-a]pyrimidin-4-one core, which is a fused bicyclic system, and incorporates various functional groups, including a thiazolidinone moiety, a hydroxyethoxyethylamino side chain, and a methylbenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Thiazolidinone Moiety: This step involves the reaction of the pyrido[1,2-a]pyrimidin-4-one intermediate with a thioamide and an aldehyde or ketone to form the thiazolidinone ring.

    Attachment of the Hydroxyethoxyethylamino Side Chain: This can be done through nucleophilic substitution reactions where the hydroxyethoxyethylamine reacts with a suitable leaving group on the pyrido[1,2-a]pyrimidin-4-one core.

    Addition of the Methylbenzyl Group: This step typically involves a Friedel-Crafts alkylation reaction using a methylbenzyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The hydroxyethoxyethylamino side chain can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

Medicinally, the compound could be investigated for its therapeutic potential. Its structural features suggest it could interact with biological targets relevant to diseases such as cancer, infections, or inflammatory conditions.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it acts as a receptor ligand, it could modulate receptor activity by mimicking or blocking the natural ligand.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(4-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

The uniqueness of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the thiazolidinone ring and the hydroxyethoxyethylamino side chain, in particular, may offer unique interactions with biological targets compared to similar compounds.

Properties

Molecular Formula

C24H24N4O4S2

Molecular Weight

496.6 g/mol

IUPAC Name

(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N4O4S2/c1-16-5-7-17(8-6-16)15-28-23(31)19(34-24(28)33)14-18-21(25-9-12-32-13-11-29)26-20-4-2-3-10-27(20)22(18)30/h2-8,10,14,25,29H,9,11-13,15H2,1H3/b19-14-

InChI Key

PTCDUBDJYSCGJG-RGEXLXHISA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCOCCO)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCOCCO)SC2=S

Origin of Product

United States

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